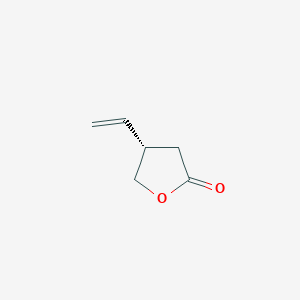

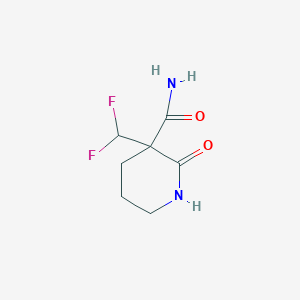

(S)-4-vinyl-dihydrofuran-2(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-4-vinyl-dihydrofuran-2(3H)-one, also known as 4-VDO, is a chemical compound that has gained attention in recent years due to its potential applications in various fields of research. This molecule is a chiral compound, which means that it has two enantiomers, (S)-4-VDO and (R)-4-VDO. In

Aplicaciones Científicas De Investigación

Application in Antidiabetic Drug Design

Scientific Field

Medicinal Chemistry

Application Summary

This compound is utilized in the design and synthesis of novel sulfonamide derivatives aimed at treating diabetes. These derivatives act as multitarget antidiabetic agents, inhibiting enzymes critical for carbohydrate metabolism.

Methods of Application

The derivatives are synthesized through a process involving an imine linker to heterocycles. Characterization is performed using spectroscopic methods like IR, 1HNMR, and 13CNMR. The inhibitory activities against α-glucosidase and α-amylase are measured, along with glucose uptake assays.

Results

The derivatives, specifically 3a, 3b, 3h, and 6, showed excellent inhibitory potential against α-glucosidase with IC50 values ranging from 19.39 to 25.57 μM, outperforming the standard drug acarbose .

Application in Two-Dimensional Polymers (2DPs)

Scientific Field

Materials Science

Application Summary

(S)-4-vinyl-dihydrofuran-2(3H)-one serves as a monomer unit in the construction of 2DPs, which are used in energy storage and conversion applications due to their exceptional physical-chemical and electronic properties.

Methods of Application

The monomer units are linked through strong covalent bonds using “top-down” and “bottom-up” synthesis methods. The assembly and processing of 2DPs are then carried out for integration into energy-related applications.

Results

The resulting 2DPs demonstrate significant advancements in energy storage and conversion efficiency, though specific quantitative data is not provided in the search results .

Application in Betavoltaics

Scientific Field

Nuclear Physics and Energy

Application Summary

The compound is explored for its potential use in betavoltaics, which are devices that convert radiation into electric power, offering a long-term energy solution for remote applications.

Methods of Application

The compound’s semiconducting properties are analyzed for their efficiency in energy conversion. The study involves the assessment of energy densities and operational periods.

Results

While the search results do not provide detailed quantitative outcomes, the compound is considered promising for enhancing the efficiency of betavoltaic devices .

Application in Atroposelective Catalysis

Application Summary

This compound is used in the directed evolution of flavin-dependent halogenases for atroposelective halogenation of 3-Aryl-4 (3H)-quinazolinones, which is crucial for the synthesis of atropisomeric compounds used in pharmaceuticals.

Methods of Application

The process involves random and site-saturation mutagenesis, substrate walking, and a two-tiered screening approach for variant conversion and enantioselectivity. Computational modeling and docking simulations are used to rationalize the effects of key mutations.

Results

The engineered variant, 3-T, provides >99:1 e.r. for the (M)-atropisomer of the major brominated product, with 25-fold improved conversion and 91-fold improved site-selectivity compared to the parent enzyme .

Application in Optoelectronics

Scientific Field

Materials Chemistry

Application Summary

(S)-4-vinyl-dihydrofuran-2(3H)-one is a component in BODIPY dyads and triads, which are investigated for their optical, electrochemical, and transistor properties, relevant to organic photovoltaics and other optoelectronic devices.

Methods of Application

The synthesis of D–A dyads and D–A–D triads molecular systems is based on triphenylamine and 9-ethyl-carbazole as donors and BODIPY as acceptor. The optoelectronic properties are studied through UV–Vis spectrophotometry.

Results

The D–A–D triads exhibited broader absorption, raised HOMO energy levels, and increased hole carrier mobilities. Surface morphology analysis showed smooth films without macro phase aggregation upon thermal annealing .

Application in Groundwater Age-Dating

Scientific Field

Environmental Science

Application Summary

The compound is involved in the 3H/3He groundwater age-dating method, which is used to determine the age of groundwater resources, an essential aspect of environmental monitoring and water resource management.

Methods of Application

The method utilizes the decay of tritium (3H) to helium-3 (3He) in groundwater samples, with the half-life of 3H providing a timescale for the dating process.

Results

The application of this method allows for the accurate dating of groundwater, contributing to the understanding of water resource sustainability and recharge rates .

Application in Gas Chromatography-Mass Spectrometry (GC-MS)

Application Summary

(S)-4-vinyl-dihydrofuran-2(3H)-one is used in GC-MS for the identification and quantification of complex mixtures. Its properties make it suitable as a standard for calibrating the system.

Methods of Application

The compound is introduced into the GC-MS where it is vaporized and then ionized. The ions are separated based on their mass-to-charge ratio and detected.

Results

The use of this compound in GC-MS allows for high-resolution and accurate mass measurements, essential for the structural elucidation of unknown compounds .

Application in 3Rs (Replacement, Reduction, Refinement) Innovations

Scientific Field

Biomedical Research

Application Summary

The compound is involved in the development of 3Rs technologies, which aim to replace, reduce, and refine the use of animals in research, leading to more ethical and reliable scientific outcomes.

Methods of Application

It is used in the synthesis of biomimetic tissues and organs that can be used for testing and research, reducing the need for animal models.

Results

The advancements in 3Rs technologies contribute to more humane and cost-effective research methods, although specific outcomes related to this compound are not detailed in the search results .

Application in Organic Solar Cells

Scientific Field

Renewable Energy

Application Summary

This compound is part of the design of organic solar cells, which are known for their flexibility, low cost, and potential for large-area applications.

Methods of Application

(S)-4-vinyl-dihydrofuran-2(3H)-one is incorporated into the solar cells as part of the active layer that absorbs sunlight and converts it into electricity.

Results

The inclusion of this compound in organic solar cells has shown to enhance their power conversion efficiency, making them more competitive with traditional solar technologies .

Propiedades

IUPAC Name |

(4S)-4-ethenyloxolan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-2-5-3-6(7)8-4-5/h2,5H,1,3-4H2/t5-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUJAAMXYEHZSLP-RXMQYKEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CC(=O)OC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@@H]1CC(=O)OC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-4-vinyl-dihydrofuran-2(3H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[(2S)-Azetidin-2-yl]methoxy]-2-methylpyridine](/img/structure/B175902.png)

![Thiazolo[4,5-b]pyridin-2-amine](/img/structure/B175906.png)

![Spiro[4.5]dec-6-en-8-one](/img/structure/B175913.png)

![ethyl (2Z)-2-[(2-chlorophenyl)methylidene]-3-oxobutanoate](/img/structure/B175924.png)

![4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B175929.png)